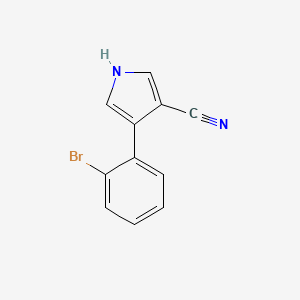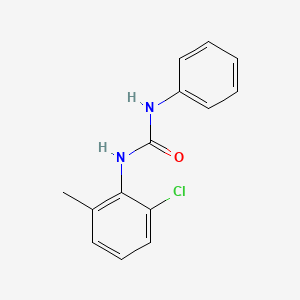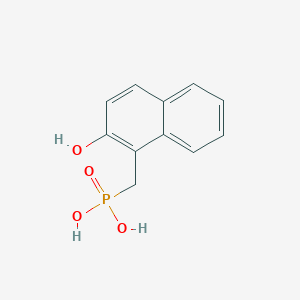![molecular formula C12H16N2 B13802775 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene is a heterocyclic compound known for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical chemistry due to its promising anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene typically involves a three-component condensation reaction. One efficient method involves the reaction of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using sodium hydrogen sulfate as a catalyst . Another environmentally friendly approach utilizes magnesium bromide as a catalyst in a solvent-free condition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of inexpensive and readily available catalysts like magnesium bromide makes the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly with aryl groups, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Aryl halides and other electrophiles are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal activities.
Industry: The compound’s unique structure is explored for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene involves its interaction with specific molecular targets and pathways. The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also interacts with pain receptors, providing analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
- 13-Acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene
Uniqueness
11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene stands out due to its specific substitution pattern and the resulting biological activities. Its derivatives have shown high anti-inflammatory and analgesic activities with low acute toxicity, making it a promising candidate for drug development .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
11-methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H16N2/c1-14-7-10-6-9-4-2-3-5-11(9)12(8-14)13-10/h2-5,10,12-13H,6-8H2,1H3 |
InChI Key |
NNOXANFAXHFHAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC3=CC=CC=C3C(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


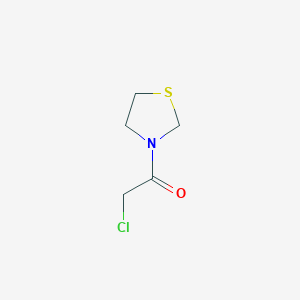
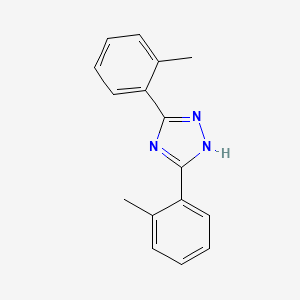
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
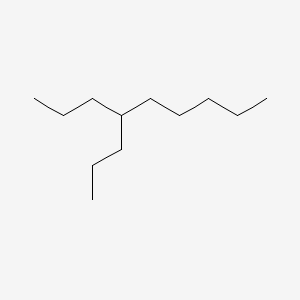
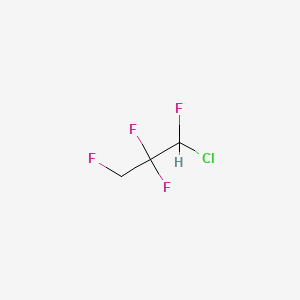

![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
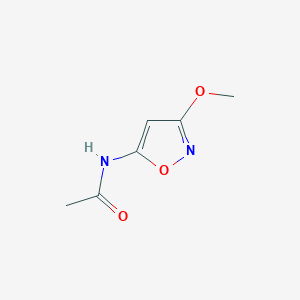
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
